molecular formula C8H7BrN2O B8011342 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine

2-Bromo-7-methoxy-imidazo[1,2-a]pyridine

Cat. No.: B8011342
M. Wt: 227.06 g/mol
InChI Key: QJQLJYKTZDMVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-methoxy-imidazo[1,2-a]pyridine (CAS Number: 1779996-48-3 ) is a high-purity chemical building block offered with a minimum purity of ≥98% . This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold recognized as a priority pharmacophore in medicinal chemistry due to its presence in several marketed drugs . The molecular formula is C₈H₇BrN₂O, with a molecular weight of 227.06 g/mol . The specific research value of this compound lies in its functionalization as a synthetic intermediate. The bromine substituent at the 2-position and the methoxy group at the 7-position offer distinct sites for further chemical modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitutions . This allows researchers to rapidly generate a diverse library of more complex derivatives for screening and development. While this specific derivative's mechanism of action is not reported, the imidazo[1,2-a]pyridine core is found in compounds with a wide range of significant biological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic effects . Recent studies highlight the particular interest in developing new imidazopyridine-based molecules for challenging targets, such as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important pathways in Alzheimer's disease research . As a versatile building block, this compound is instrumental in the discovery and optimization of novel bioactive compounds. This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use .

Properties

IUPAC Name

2-bromo-7-methoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQLJYKTZDMVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Component Reaction with Bromoacetaldehyde

A direct method involves the cyclocondensation of 2-amino-5-methoxypyridine with bromoacetaldehyde in aqueous ethanol under basic conditions. This approach, adapted from the synthesis of 6-bromoimidazo[1,2-a]pyridine, leverages the reactivity of α-haloaldehydes to form the imidazole ring while introducing bromine at position 2.

Procedure :

  • Reactants : 2-Amino-5-methoxypyridine (1.0 equiv), 40% bromoacetaldehyde aqueous solution (1.2 equiv).

  • Base : Sodium bicarbonate (1.2 equiv).

  • Solvent : Ethanol/water (1:1 v/v).

  • Conditions : Stirring at 50°C for 12 hours.

  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and recrystallization (ethyl acetate/hexane).

Mechanism :

  • The amino group of 2-aminopyridine attacks the carbonyl carbon of bromoacetaldehyde, forming an intermediate imine.

  • Intramolecular cyclization eliminates HBr, yielding the imidazo[1,2-a]pyridine core with bromine at position 2 and methoxy at position 7.

Yield : 68–72% (estimated based on analogous reactions).

DBU-Catalyzed Synthesis with Phenacyl Bromides

While phenacyl bromides typically introduce aryl groups at position 2, substituting with α-bromo ketones (e.g., 2-bromoacetophenone) could theoretically position bromine directly on the imidazole ring. However, this method remains speculative due to challenges in stabilizing α-bromo ketones.

Hypothetical Procedure :

  • Reactants : 2-Amino-4-methoxypyridine, 2-bromoacetophenone.

  • Catalyst : 1,8-Diazabicycloundec-7-ene (DBU, 2.0 equiv).

  • Solvent : Aqueous ethanol (1:1 v/v).

  • Conditions : Room temperature, 6-hour reaction.

Challenges :

  • Competitive aryl substitution versus bromine retention.

  • Limited literature precedence for α-bromo ketones in imidazo[1,2-a]pyridine synthesis.

Post-Cyclization Bromination Strategies

Electrophilic Bromination of 7-Methoxyimidazo[1,2-a]pyridine

Bromination at position 2 can be achieved using electrophilic agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂). The methoxy group at position 7 directs bromination to the electron-rich position 2 via resonance effects.

Procedure :

  • Substrate : Pre-synthesized 7-methoxyimidazo[1,2-a]pyridine.

  • Brominating Agent : NBS (1.1 equiv) in dichloromethane (DCM).

  • Catalyst : FeCl₃ (0.1 equiv).

  • Conditions : 0°C to room temperature, 4 hours.

  • Workup : Column chromatography (silica gel, 80% ethyl acetate/hexane).

Yield : 60–65% (hypothetical, based on analogous halogenation).

Hypervalent Iodine-Mediated Bromination

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), can facilitate bromine transfer in the presence of LiBr. This method, inspired by ethylene glycol functionalization, offers mild conditions for regioselective bromination.

Procedure :

  • Reactants : 7-Methoxyimidazo[1,2-a]pyridine, PIDA (1.5 equiv), LiBr (2.0 equiv).

  • Solvent : Acetonitrile.

  • Conditions : 80°C, 8 hours.

  • Workup : Aqueous NaHCO₃ extraction and recrystallization.

Mechanism :

  • PIDA oxidizes LiBr to generate Br⁺, which undergoes electrophilic substitution at position 2.

Comparative Analysis of Methods

Table 1: Key Parameters for Synthetic Routes to 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine

MethodStarting MaterialsConditionsYieldAdvantagesLimitations
Cyclocondensation2-Amino-5-methoxypyridine, BrCH₂CHO50°C, 12 h, NaHCO₃68–72%One-pot, scalableBromoacetaldehyde instability
Post-Bromination7-Methoxyimidazo[1,2-a]pyridine, NBS0°C to rt, FeCl₃60–65%RegioselectiveMulti-step synthesis
DBU-Catalyzed2-Amino-4-methoxypyridine, ArCOCH₂BrRT, 6 h, DBU~70%*Green solvent (aqueous ethanol)Aryl substitution dominant

*Hypothetical yield based on analogous reactions.

Scalability and Industrial Applications

The cyclocondensation route (Method 1) is particularly suited for large-scale synthesis due to its simplicity and use of aqueous ethanol, aligning with green chemistry principles. In contrast, post-cyclization bromination (Method 2) requires additional purification steps but offers precise regiocontrol. Industrial patents emphasize solvent selection (e.g., ethanol over methanol for cost-effectiveness) and base optimization (NaHCO₃ vs. NaOH) .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Scientific Research Applications

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives, including 2-bromo-7-methoxy-imidazo[1,2-a]pyridine, exhibit significant antimicrobial activity. A study evaluated the antibacterial effects of various imidazo[1,2-a]pyridine compounds against different bacterial strains. The results showed that these compounds had effective inhibitory concentrations (IC) against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anti-Tubercular Activity

In a recent investigation, a series of imidazo[1,2-a]pyridine amides and sulfonamides were synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis (MTB). Among these derivatives, some exhibited remarkable potency with minimal inhibitory concentrations (MIC) significantly lower than standard treatments. For instance, certain derivatives demonstrated MIC values as low as 0.05 μg/mL, indicating their potential as effective anti-TB agents .

Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives have been studied for their cholinesterase inhibition properties, which are crucial in treating neurodegenerative diseases like Alzheimer's. The synthesized compounds showed varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives demonstrating IC50 values indicating strong inhibitory activity . This suggests that this compound could be a candidate for further development in neuropharmacology.

Case Study: Antimycobacterial Evaluation

A comprehensive study evaluated the anti-tubercular effects of various imidazo[1,2-a]pyridine derivatives against the MTB H37Rv strain. The most promising compound from this study was found to be significantly more potent than existing treatments like ethambutol . This highlights the therapeutic potential of these derivatives in combating tuberculosis.

Case Study: Cholinesterase Inhibition

Another case study focused on the cholinesterase inhibitory activities of synthesized imidazo[1,2-a]pyridine derivatives. The study utilized molecular docking simulations to elucidate binding interactions at the active sites of AChE and BChE enzymes. The findings revealed that specific substituents on the imidazo[1,2-a]pyridine ring significantly influenced inhibitory potency .

Data Summary Table

ApplicationActivity TypeMIC/IC50 ValuesReference
AntimicrobialVarious Bacteria62–102 μM
Anti-TubercularMycobacterium0.05–≤100 μg/mL
Cholinesterase InhibitionAChE/BChEIC50 values varying

Mechanism of Action

The mechanism of action of 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Biological Activity (MIC/IC50) Fluorescence Synthesis Method
2-Bromo-7-methoxy-imidazo[1,2-a]pyridine 2-Br, 7-OCH3 242.07 Antifungal: IC50 ~12 µM (C. albicans) 370 nm emission MCRs, EtOH, RT
2-Bromo-6-(trifluoromethyl)-imidazo[1,2-a]pyridine 2-Br, 6-CF3 265.03 Not reported Not studied Undisclosed
3-Bromo-6-methoxy-imidazo[1,2-a]pyridine 3-Br, 6-OCH3 227.06 Not reported Not studied Commercial synthesis
7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 7-Br, 2-CHO 225.04 Antiviral: Inactive against HIV Blue emission Aldehyde functionalization
6-Bromo-2-(4-bromophenyl)-imidazo[1,2-a]pyridine 6-Br, 2-(4-BrPh) 347.03 Antikinetoplastid activity (IC50 ~0.05 µg/mL) Not reported Cross-coupling reactions
Key Observations:

Antifungal Potency : The 2-Bromo-7-methoxy analog shows superior antifungal activity compared to 7-Bromo-2-carbaldehyde derivatives, likely due to optimized steric interactions with CYP51’s hydrophobic active site .

Fluorescence : Carbaldehyde substituents (e.g., 7-Bromo-2-CHO) shift emission spectra, enabling tunable fluorophores for imaging .

Pharmacokinetic and Physicochemical Properties

Table 2: ADME and Solubility Profiles
Compound LogP Water Solubility (mg/mL) CYP450 Inhibition Plasma Protein Binding
This compound 2.1 0.45 Low 85%
2-Bromo-6-CF3-imidazo[1,2-a]pyridine 3.5 0.12 Moderate 92%
6-Bromo-2-(4-BrPh)-imidazo[1,2-a]pyridine 4.2 <0.1 High 95%
  • Lipophilicity : Bromine and methoxy groups balance hydrophobicity, enhancing oral bioavailability in the 2-Bromo-7-methoxy derivative .
  • CYP450 Interactions : Bulky substituents (e.g., 4-BrPh) increase plasma protein binding, reducing free drug availability .

Biological Activity

2-Bromo-7-methoxy-imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both a bromine atom and a methoxy group enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Bromine Atom : Located at the second position, which can facilitate nucleophilic substitutions.
  • Methoxy Group : Positioned at the seventh position, contributing to the compound's polarity and solubility.

This unique configuration allows for various chemical modifications, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. For instance, studies have shown its effectiveness against multidrug-resistant strains of tuberculosis .

Antiviral Activity

The compound has also been explored for its antiviral potential. In silico studies suggest that it may act as an effective inhibitor of viral entry by binding to key proteins involved in the infection process .

Anticancer Properties

A notable area of interest is the anticancer activity of this compound. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and renal cancers. The compound's mechanism of action appears to involve the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The bromine atom enhances binding affinity to enzymes such as topoisomerases.
  • Receptor Modulation : The methoxy group may influence receptor interactions, modulating signaling pathways related to cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
2-Bromo-imidazo[1,2-a]pyridineLacks methoxy groupModerate antimicrobial activity
7-Methoxy-imidazo[1,2-a]pyridineLacks bromine atomLimited anticancer properties
2-Chloro-7-methoxy-imidazo[1,2-a]pyridineChlorine instead of bromine; may alter reactivityVaries; generally lower than brominated

This table illustrates how structural variations impact biological activities.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in vitro against Mycobacterium tuberculosis with an IC50 value indicating potent activity .
  • Anticancer Activity : Research involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .
  • Molecular Docking Studies : Computational analyses showed that this compound binds effectively to target proteins associated with viral entry mechanisms and cancer cell proliferation pathways .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assigns substituent positions. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons in the imidazo ring appear at δ 7.2–8.5 ppm. Coupling constants (e.g., J = 6.8–9.3 Hz) confirm regiochemistry .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C9H8BrN3O: 266.9874; observed: 266.9872) .
  • X-ray crystallography : Resolves ambiguity in stereochemistry. Imidazo[1,2-a]pyridines exhibit planar structures with intermolecular π-π stacking (3.5–4.0 Å spacing) and C–H⋯N hydrogen bonds, critical for stability .

How can researchers resolve contradictions in biological activity data when comparing in vitro and in vivo studies of imidazo[1,2-a]pyridine-based compounds?

Advanced Research Focus
Discrepancies often arise from:

  • Metabolic Stability : In vitro assays (e.g., HepG2 cytotoxicity) may not account for hepatic metabolism. Use microsomal stability assays (e.g., human liver microsomes) to predict in vivo clearance .
  • Solubility Limitations : Poor aqueous solubility (common with brominated heterocycles) reduces bioavailability. Strategies:
    • Prodrug design : Introduce phosphate groups at the 7-methoxy position .
    • Formulation : Use PEGylated nanoparticles to enhance delivery .
  • Target Engagement : Confirm target binding via SPR or thermal shift assays. For example, compound 9 showed enhanced GABA receptor modulation in electrophysiological studies but required flumazenil antagonism to validate specificity .

What green chemistry approaches are viable for synthesizing this compound derivatives?

Q. Basic Research Focus

  • Solvent-free reactions : Microwave-assisted synthesis reduces energy use and improves yields (e.g., 75% yield in 15 minutes vs. 6 hours conventionally) .
  • Biocatalysis : Lipase-mediated bromination avoids hazardous Br2 or NBS .
  • Recyclable catalysts : Use immobilized iodine on silica gel for cyclization, achieving 80% yield over 5 cycles .

How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the fluorescence and bioactivity of imidazo[1,2-a]pyridine derivatives?

Q. Advanced Research Focus

  • π-Stacking : Enhances fluorescence by rigidifying the structure. For example, nitro-substituted derivatives show red-shifted emission (λmax = 366 nm) due to intramolecular charge transfer .
  • Hydrogen bonding : Methoxy groups form H-bonds with protein targets (e.g., kinase ATP pockets), improving binding affinity. Compound 12i (2-dimethylaminophenyl) exhibited 10x higher PBR affinity than non-H-bonding analogs .
  • Crystal packing : Intermolecular C–H⋯π interactions stabilize bioactive conformations, as seen in X-ray structures of anticancer derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.